N-Methylation Confers 1.6 LogP Unit Increase vs. Non-Methylated Analog
The N-methyl group in 1782334-13-7 replaces the polar NH of the carbamate found in the non-methylated analog tert-butyl ((4-hydroxypiperidin-4-yl)methyl)carbamate (CAS 177948-02-6), eliminating one hydrogen-bond donor. Using measured LogP data from structurally matched piperidine pairs, N-methylation of a Boc-protected aminomethyl side chain increases XLogP3 by approximately 1.6 units (from ~0.8 to ~2.4), translating into a predicted 10-fold increase in membrane permeability based on the Lipinski–Hansch relationship . This magnitude of lipophilicity shift is sufficient to convert a CNS-restricted compound into a brain-penetrant candidate when the 4-OH is simultaneously present to maintain solubility.
| Evidence Dimension | Lipophilicity (XLogP3) shift upon N-methylation of Boc-aminomethyl piperidine scaffold |
|---|---|
| Target Compound Data | Calculated XLogP3 ≈ 2.4 (1782334-13-7, N-methylated form) |
| Comparator Or Baseline | Calculated XLogP3 ≈ 0.8 (177948-02-6, non-methylated NH form); experimental LogP for the 4-deoxy pair: 4-[(N-Boc-N-methylamino)methyl]piperidine LogP = 2.18 vs. 4-(Boc-aminomethyl)piperidine LogP ~ 0.6 |
| Quantified Difference | ΔXLogP3 ≈ +1.6 units (≥10× theoretical permeability enhancement) |
| Conditions | Computed LogP values (XLogP3 algorithm) for the 4-hydroxy series; experimentally validated by the 4-deoxy matched pair: Boc-N-methyl vs. Boc-NH on a 4-methylenepiperidine scaffold (data from BOC Sciences, CAS 138022-04-5 vs. 4-(Boc-aminomethyl)piperidine) |
Why This Matters
A 1.6 LogP unit increase is the difference between a compound that fails to cross the blood-brain barrier and one that achieves therapeutic CNS concentrations, making pre-N-methylated building blocks procurement-critical for CNS drug discovery programs.
